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Compound of Interest

Compound Name: Sulfatinib

Cat. No.: B3028297 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Sulfatinib (also known as Surufatinib) is a potent oral small-molecule inhibitor of multiple

receptor tyrosine kinases (RTKs), primarily targeting vascular endothelial growth factor

receptors (VEGFRs), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor

1 receptor (CSF1R). Its multi-targeted mechanism of action allows it to simultaneously inhibit

tumor angiogenesis, proliferation, and tumor-associated macrophage signaling, making it a

promising agent in the treatment of various solid tumors, particularly neuroendocrine tumors.

This technical guide provides a comprehensive overview of the chemical structure and a

detailed examination of the synthetic route for Sulfatinib, including experimental protocols for

key synthetic steps.

Chemical Structure and Properties
Sulfatinib is a complex molecule featuring a substituted pyrimidine core linked to an indole

moiety and a phenylmethanesulfonamide group.

IUPAC Name: N-[2-(dimethylamino)ethyl]-1-[3-[[4-[(2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-

yl]amino]phenyl]methanesulfonamide[1]

Chemical Formula: C₂₄H₂₈N₆O₃S[1]
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Molecular Weight: 480.6 g/mol [1]

SMILES: CC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)

(=O)NCCN(C)C[1]

InChI Key: TTZSNFLLYPYKIL-UHFFFAOYSA-N[1]

The structure of Sulfatinib incorporates several key pharmacophores:

A 2-methyl-1H-indol-5-yloxy group: This moiety is crucial for binding to the kinase domain.

A pyrimidin-2-ylamino linker: This connects the indole group to the central phenyl ring.

A phenylmethanesulfonamide group: This portion of the molecule, including the

dimethylaminoethyl chain, contributes to the overall solubility and pharmacokinetic properties

of the drug.

Property Value Source

Molecular Formula C₂₄H₂₈N₆O₃S PubChem CID: 52920501[1]

Molecular Weight 480.6 g/mol PubChem CID: 52920501[1]

CAS Number 1308672-74-3 PubChem CID: 52920501

Appearance Solid powder MedKoo Biosciences

Solubility
DMSO: 96 mg/mL (199.75

mM)
Selleck Chemicals[2]

Synthesis of Sulfatinib
The synthesis of Sulfatinib is a multi-step process that involves the preparation of key

intermediates followed by their coupling to form the final molecule. The synthesis described

herein is based on the route disclosed in patent US 8,946,249 B2.

Synthesis of Key Intermediates
Experimental Protocol:
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To a solution of 5-methoxy-2-methyl-1H-indole (1 equivalent) in anhydrous dichloromethane

(DCM) cooled to -78 °C under a nitrogen atmosphere, a 1 M solution of boron tribromide (BBr₃)

in DCM (3 equivalents) is added dropwise. The reaction mixture is stirred at -78 °C for 4 hours

and then allowed to warm to room temperature overnight. The reaction is quenched by the slow

addition of water at 0 °C. The aqueous layer is basified with a saturated aqueous solution of

sodium bicarbonate and extracted with DCM. The combined organic layers are dried over

anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude

product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes)

to afford 2-methyl-1H-indol-5-ol as a solid.

This intermediate is synthesized from 3-nitrobenzyl chloride in a multi-step process involving

substitution with sodium sulfite, chlorination to the sulfonyl chloride, and subsequent amidation

with N,N-dimethylethane-1,2-diamine, followed by reduction of the nitro group.

Final Assembly of Sulfatinib
Step 1: Synthesis of 2-chloro-4-((2-methyl-1H-indol-5-yl)oxy)pyrimidine

2-Methyl-1H-indol-5-ol (Intermediate 1) is reacted with 2,4-dichloropyrimidine in the presence of

a suitable base, such as potassium carbonate, in an inert solvent like dimethylformamide

(DMF) at an elevated temperature.

Step 2: Synthesis of N-(3-((4-((2-methyl-1H-indol-5-yl)oxy)pyrimidin-2-

yl)amino)phenyl)methanesulfonamide

The product from Step 1 is then coupled with N-(2-(dimethylamino)ethyl)-1-(3-

aminophenyl)methanesulfonamide (Intermediate 2) via a nucleophilic aromatic substitution

reaction. This is typically carried out in a high-boiling point solvent such as n-butanol or

dioxane, often with the addition of an acid catalyst like hydrochloric acid.

Experimental Protocol (Final Coupling Step):

A mixture of 2-chloro-4-((2-methyl-1H-indol-5-yl)oxy)pyrimidine (1 equivalent), N-(2-

(dimethylamino)ethyl)-1-(3-aminophenyl)methanesulfonamide (1.1 equivalents), and a catalytic

amount of p-toluenesulfonic acid in 2-pentanol is heated to reflux for 12-18 hours. The reaction

is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry

(LC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the
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resulting precipitate is collected by filtration. The solid is washed with a suitable solvent, such

as ethyl acetate or diethyl ether, and then dried under vacuum to yield Sulfatinib. Further

purification can be achieved by recrystallization or column chromatography if necessary.

Signaling Pathways Targeted by Sulfatinib
Sulfatinib exerts its anti-cancer effects by inhibiting multiple signaling pathways crucial for

tumor growth and survival.

VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of

angiogenesis, the formation of new blood vessels.[3] Tumor cells often overexpress VEGF,

which binds to its receptors (VEGFRs) on endothelial cells, stimulating their proliferation,

migration, and survival.[3] This leads to the formation of a tumor blood supply, providing

essential nutrients and oxygen for tumor growth.

Sulfatinib inhibits VEGFR-1, -2, and -3, thereby blocking the downstream signaling cascades.

[1] This inhibition prevents the activation of key downstream effectors such as PLCγ, PKC, and

the Ras/MAPK pathway, ultimately leading to a reduction in tumor angiogenesis.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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